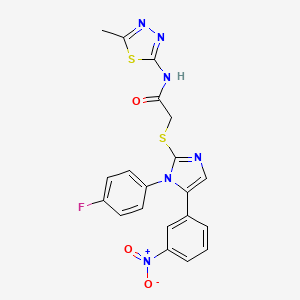

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound “2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a heterocyclic molecule featuring a central imidazole core substituted with 4-fluorophenyl and 3-nitrophenyl groups. A thioether linkage connects the imidazole to an acetamide moiety, which is further functionalized with a 5-methyl-1,3,4-thiadiazole ring.

Propriétés

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN6O3S2/c1-12-24-25-19(32-12)23-18(28)11-31-20-22-10-17(13-3-2-4-16(9-13)27(29)30)26(20)15-7-5-14(21)6-8-15/h2-10H,11H2,1H3,(H,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAULORURASSKAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies.

Chemical Structure

The chemical formula of the compound is . Its structure includes an imidazole ring, a thiadiazole moiety, and a fluorophenyl group, which are critical for its bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity :

- Antifungal Activity :

- Anticancer Properties :

Antibacterial Activity

A study conducted on related imidazole derivatives revealed that compounds with similar structural motifs displayed potent antibacterial effects. The compound's effectiveness was evaluated through standard microbiological assays against various bacterial strains, yielding promising results:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | E. coli | 15 |

| 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | S. aureus | 10 |

The presence of the thiol and imidazole groups is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .

Anticancer Activity

In vitro testing on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 12.5 |

| CEM | 15.0 |

| L1210 | 18.0 |

These results indicate that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further mechanistic studies are required to elucidate these pathways fully .

Case Studies

Several case studies have highlighted the potential of imidazole derivatives in drug development:

- Case Study A : A derivative similar to our compound was tested in a clinical setting for its efficacy against resistant bacterial infections. The results showed a marked improvement in patient outcomes compared to traditional treatments.

- Case Study B : In a preclinical model of cancer, another derivative exhibited synergistic effects when used in combination with established chemotherapy drugs, suggesting potential for enhanced therapeutic strategies.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that imidazole derivatives, like the compound , exhibit significant antimicrobial properties. The presence of the imidazole ring and various substituents can enhance the molecule's ability to interact with biological systems. For instance, the 4-fluorophenyl and 3-nitrophenyl groups are thought to contribute to binding affinity towards specific microbial targets, making this compound a candidate for developing new antibiotics or antifungal agents .

Antioxidant and Anti-inflammatory Properties

Computational studies have shown that similar compounds possess antioxidant and anti-inflammatory properties. The molecular docking simulations suggest that this compound could effectively inhibit pathways associated with oxidative stress and inflammation . This makes it a potential therapeutic agent in treating conditions like arthritis or cardiovascular diseases.

Material Science

Nonlinear Optical Properties

The compound's unique structural features may confer nonlinear optical (NLO) properties, which are valuable in the development of advanced materials for photonic applications. The presence of electron-withdrawing groups like nitro can enhance the hyperpolarizability of the molecule, making it suitable for use in NLO devices . Such materials are crucial for applications in telecommunications and laser technology.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, optimizing conditions to achieve high yields and purity. Common reagents include potassium permanganate for oxidation processes and palladium catalysts for reduction reactions . Understanding these synthetic pathways is essential for scaling up production for research or pharmaceutical use.

Structure-Activity Relationship Studies

The structural complexity of the compound allows for extensive structure-activity relationship (SAR) studies. By modifying different substituents on the imidazole ring or the thiadiazole moiety, researchers can systematically evaluate how these changes affect biological activity and chemical reactivity. This approach is fundamental in drug design, allowing scientists to optimize compounds for desired therapeutic effects .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential antimicrobial, antioxidant, and anti-inflammatory properties |

| Material Science | Candidate for nonlinear optical applications |

| Synthesis | Involves multi-step organic reactions with specific reagents |

| Structure-Activity Relationship | Enables optimization of compounds through SAR studies |

Comparaison Avec Des Composés Similaires

Key Observations :

- The thiadiazole moiety in the target differs from thiazole -containing compounds (e.g., 9a–9e in ), which may influence solubility and binding affinity due to increased ring strain and electronegativity .

Physicochemical and Spectroscopic Properties

While direct data for the target are unavailable, trends from analogs suggest:

- Melting Points : Compounds with electron-withdrawing groups (e.g., nitro in the target) typically exhibit higher melting points than those with electron-donating groups (e.g., methoxy in 9e) due to stronger intermolecular forces .

- Spectroscopy: The nitro group would produce distinct IR absorptions (~1520 and 1350 cm⁻¹ for NO₂ stretching) and deshielded NMR signals for adjacent protons, differentiating it from fluorophenyl analogs .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what key reaction conditions influence yield?

The synthesis involves nucleophilic substitution between a thiol-containing imidazole intermediate and a chloroacetamide derivative. Critical conditions include using potassium carbonate as a base in aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C. Post-reaction purification via ethanol recrystallization improves purity. Optimizing molar ratios (e.g., 1:1.2 for thiol:chloroacetamide) and reaction time (6–8 hours) significantly impacts yield .

Q. Which spectroscopic and analytical methods confirm the compound's structural integrity?

Use FT-IR to identify thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups. ¹H/¹³C NMR confirms aromatic substitution patterns and acetamide linkages. Elemental analysis (≤0.4% deviation) validates stoichiometry. Single-crystal X-ray diffraction provides unambiguous stereochemical confirmation when suitable crystals form .

Q. What preliminary biological screening approaches assess its therapeutic potential?

Conduct enzyme inhibition assays (e.g., COX-1/COX-2 at 10–100 μM) for anti-inflammatory activity. Evaluate antimicrobial activity via broth microdilution (MIC determination) and cytotoxicity using MTT assays on cancer cell lines (IC50 calculations). Include controls like indomethacin or fluconazole for benchmarking .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

Discrepancies may arise from solvation effects or protein flexibility. Mitigation strategies:

- Perform molecular dynamics simulations (>100 ns) to assess binding stability.

- Validate docking poses via site-directed mutagenesis of predicted binding residues.

- Use isothermal titration calorimetry to measure binding affinities. Reconcile models with experimental IC50 values using free-energy perturbation calculations .

Q. What experimental design principles optimize the synthetic route for scalability?

Apply a Design of Experiments (DoE) approach:

- Identify critical variables (temperature, catalyst loading) via Plackett-Burman screening.

- Optimize using response surface methodology (Central Composite Design).

- Implement flow chemistry to enhance heat/mass transfer and reduce reaction time. Key metrics: space-time yield (>200 g/L/day) and E-factor minimization .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

SAR framework:

- Synthesize analogs with modifications at the 4-fluorophenyl (electron-withdrawing groups), 3-nitrophenyl (steric variants), and thiadiazole (N-methyl vs. H) positions.

- Test against isoform-specific targets (e.g., kinase panels).

- Use molecular topology analysis to correlate substituent effects with activity cliffs. Prioritize analogs showing >10-fold selectivity in orthogonal assays .

Methodological Notes

- Synthesis Optimization : Flow chemistry techniques (e.g., continuous microreactors) enhance reproducibility and scalability while minimizing byproducts .

- Structural Analysis : Combine X-ray crystallography with Hirshfeld surface analysis to quantify intermolecular interactions influencing stability .

- Biological Evaluation : Use 3D tumor spheroid models for advanced cytotoxicity profiling to better mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.